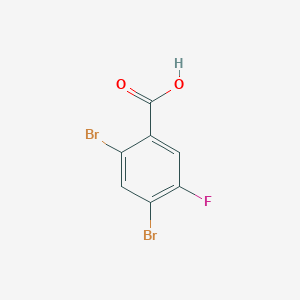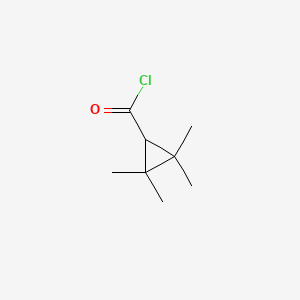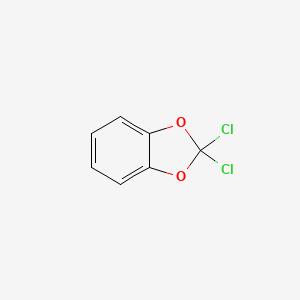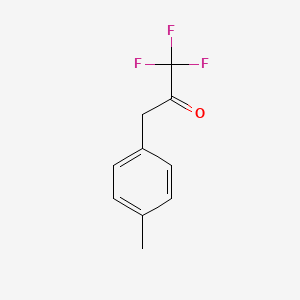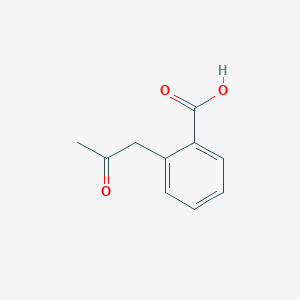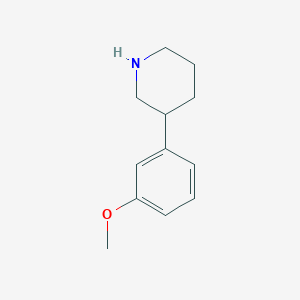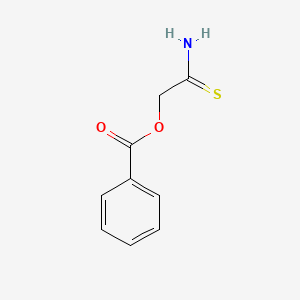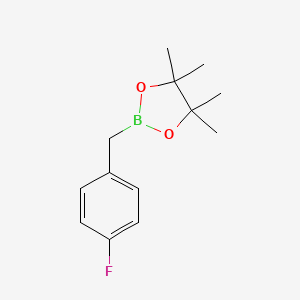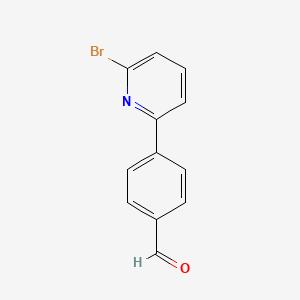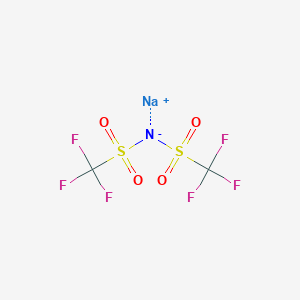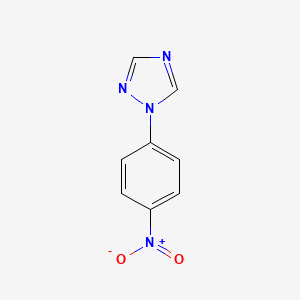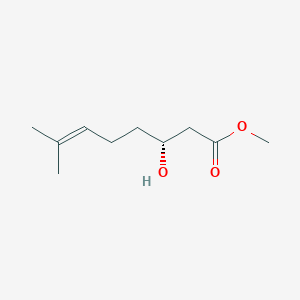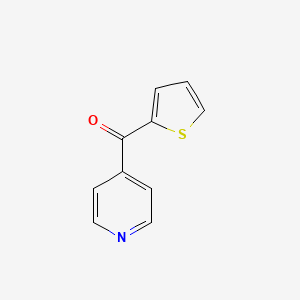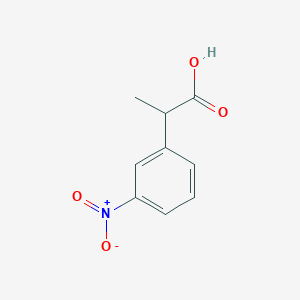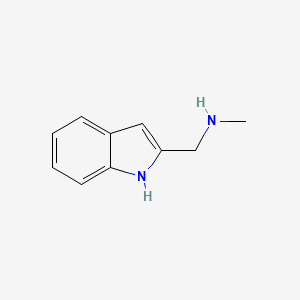
(1H-Indol-2-ylmethyl)methylamine
Vue d'ensemble
Description
“(1H-Indol-2-ylmethyl)methylamine” is a heterocyclic compound . It is a solid substance with the empirical formula C10H12N2 and a molecular weight of 160.22 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “(1H-Indol-2-ylmethyl)methylamine” is represented by the SMILES stringCNCc1cc2ccccc2[nH]1 . The InChI key is RDIZNKNSMGEKKE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(1H-Indol-2-ylmethyl)methylamine” is a solid substance . It has an empirical formula of C10H12N2 and a molecular weight of 160.22 .Applications De Recherche Scientifique
-
Pharmaceutical Research
- Summary of Application : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to an increased interest among researchers to synthesize a variety of indole derivatives .
-
Chemical Research
- Summary of Application : “(1H-Indol-2-ylmethyl)methylamine” is a chemical compound that is used in research . It is provided by chemical suppliers for use in various types of chemical research .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context and objectives. Unfortunately, the specific technical details or parameters are not provided in the sources .
- Results or Outcomes : The results or outcomes would also depend on the specific research context and objectives. The sources do not provide specific quantitative data or statistical analyses .
-
Multicomponent Reactions
- Summary of Application : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, the specifics of which would depend on the particular derivative being synthesized .
- Results or Outcomes : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
-
Biological Research
- Summary of Application : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context and objectives. Unfortunately, the specific technical details or parameters are not provided in the sources .
- Results or Outcomes : The results or outcomes would also depend on the specific research context and objectives. The sources do not provide specific quantitative data or statistical analyses .
-
Chemical Supplier
- Summary of Application : “(1H-Indol-2-ylmethyl)methylamine” is a chemical compound that is provided by chemical suppliers for use in various types of chemical research .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific research context and objectives. Unfortunately, the specific technical details or parameters are not provided in the sources .
- Results or Outcomes : The results or outcomes would also depend on the specific research context and objectives. The sources do not provide specific quantitative data or statistical analyses .
Safety And Hazards
Orientations Futures
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Propriétés
IUPAC Name |
1-(1H-indol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11-12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIZNKNSMGEKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301289 | |
| Record name | N-Methyl-1H-indole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-2-ylmethyl)methylamine | |
CAS RN |
90888-62-3 | |
| Record name | N-Methyl-1H-indole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90888-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1H-indole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

